Ipatasertib vs. Capivasertib and MK-2206: Distinct Kinobead Target Affinity Profiles Reveal Narrower Off-Target Spectrum
In a head-to-head chemoproteomic analysis of five clinical AKT inhibitors, Ipatasertib demonstrated a more restricted target binding profile compared to its ATP-competitive counterparts. Kinobead affinity profiling in BT-474 breast cancer cells identified that Ipatasertib bound between four and 29 nM targets, a range comparable to Capivasertib but substantially narrower than MK-2206 [1]. Critically, AKT1 and AKT2 were the only two targets shared by all five inhibitors, confirming that each compound possesses a unique target engagement fingerprint with distinct off-target liabilities [1][2].
| Evidence Dimension | Number of kinase targets identified by kinobead affinity profiling |
|---|---|
| Target Compound Data | 4 to 29 nM-range targets |
| Comparator Or Baseline | Capivasertib (AZD5363): similar range of 4-29 nM targets; MK-2206: broader target spectrum; AKT1 and AKT2 only common targets across all five compounds tested |
| Quantified Difference | AKT1/AKT2 were the only shared targets among Ipatasertib, Capivasertib, Afuresertib, GSK690693, and MK-2206 |
| Conditions | BT-474 breast cancer cells; kinobead competitive chemoproteomic affinity profiling at compound-specific concentrations |
Why This Matters
This differential selectivity profile impacts both on-target therapeutic window and off-target toxicity liability, a key procurement consideration for researchers selecting between commercially available AKT inhibitors for mechanistic studies.
- [1] Wiechmann S, et al. Chemical Phosphoproteomics Sheds New Light on the Targets and Modes of Action of AKT Inhibitors. ACS Chem Biol. 2021;16(4):631-641. DOI: 10.1021/acschembio.0c00872. View Source
- [2] DKFZ Publication Repository. Chemical Phosphoproteomics Sheds New Light on the Targets and Modes of Action of AKT Inhibitors. Record DKFZ-2021-00747. View Source
